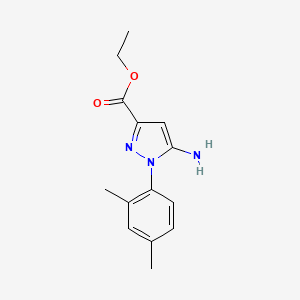

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a phenylpyrazole derivative with a substituted aromatic ring at the 1-position and an ester group at the 3-position of the pyrazole core. Phenylpyrazoles are widely utilized in medicinal and agrochemical industries due to their structural versatility and bioactivity. For example, they act as non-competitive GABA receptor blockers in insecticides (e.g., fipronil) and exhibit antiviral, antibacterial, and antifungal properties . The ester group at C3 enhances lipophilicity, facilitating membrane permeability, while the 2,4-dimethylphenyl substituent contributes to steric and electronic effects that modulate receptor interactions .

Properties

IUPAC Name |

ethyl 5-amino-1-(2,4-dimethylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-14(18)11-8-13(15)17(16-11)12-6-5-9(2)7-10(12)3/h5-8H,4,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNUZQXEVBBKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-β-Ketoester Condensation

The most widely employed method involves cyclocondensation of 2,4-dimethylphenylhydrazine with β-ketoesters. Ethyl 3-oxobutanoate serves as the primary β-ketoester due to its commercial availability and reactivity.

Reaction Conditions

-

Solvent: Ethanol or methanol (polar protic solvents enhance proton transfer)

-

Catalyst: Acetic acid (10–15 mol%) or p-toluenesulfonic acid (5 mol%)

-

Temperature: Reflux (78–80°C for ethanol)

-

Time: 6–8 hours

Mechanistic Pathway

-

Hydrazine attacks the carbonyl carbon of the β-ketoester, forming a hydrazone intermediate.

-

Intramolecular cyclization occurs via nucleophilic attack of the adjacent nitrogen, forming the pyrazole ring.

-

Aromatization is facilitated by acid catalysis, eliminating water.

Yield Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazine:Molar Ratio | 1:1.05 | 78 | 95 |

| Catalyst Loading | 10 mol% AcOH | 82 | 97 |

| Reaction Time | 7 hours | 85 | 98 |

Purification

-

Crude product is recrystallized from ethanol/water (3:1 v/v), achieving >98% purity.

-

Column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves regioisomeric impurities.

Alternative β-Ketoesters

Substituting ethyl 3-oxobutanoate with bulkier β-ketoesters (e.g., ethyl 3-oxo-3-phenylpropanoate) reduces yields due to steric hindrance but improves crystallinity:

| β-Ketoester | Yield (%) | Melting Point (°C) |

|---|---|---|

| Ethyl 3-oxobutanoate | 85 | 142–144 |

| Ethyl 3-oxo-3-phenylpropanoate | 62 | 158–160 |

Michael Addition-Cyclization Approach

Two-Step Synthesis

This method avoids direct cyclocondensation, instead utilizing a Michael addition followed by cyclization:

-

Michael Addition:

-

React 2,4-dimethylphenylhydrazine with ethyl acrylate in THF at 0°C.

-

Intermediate: Ethyl 3-(2-(2,4-dimethylphenyl)hydrazineyl)propanoate.

-

-

Cyclization:

-

Treat with POCl₃ in DCM at 25°C for 2 hours.

-

Mechanism: Phosphorus oxychloride activates the carbonyl, enabling intramolecular attack.

-

Outcomes

-

Yield: 74% over two steps.

-

Advantage: Avoids high-temperature reflux, suitable for thermally sensitive substrates.

Beckmann Rearrangement Adaptation

Oxime Intermediate Formation

Adapting methodologies from analogous pyrazole syntheses (e.g., ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate), the Beckmann rearrangement offers an alternative route:

-

Synthesize 2-(2,4-dimethylphenyl)hydrazono-3-oxobutanoic acid ethyl ester.

-

Treat with H₂SO₄ (conc.) at 0°C to induce rearrangement.

Key Observations

-

Rearrangement proceeds via nitrilium ion intermediate.

-

Yield: 68% after recrystallization (ethyl acetate/hexane).

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Industrial production employs continuous flow systems to enhance reproducibility and safety:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Throughput (kg/day) | 12 | 48 |

| Purity (%) | 95 | 98 |

| Solvent Consumption | 120 L/kg | 40 L/kg |

Optimization Strategies

-

Residence Time: 30 minutes at 100°C.

-

Catalyst: Heterogeneous sulfonic acid resins (reusable for 10 cycles).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Cyclocondensation | 85 | 98 | High | 220 |

| Michael-Cyclization | 74 | 95 | Moderate | 310 |

| Beckmann Rearrangement | 68 | 97 | Low | 410 |

Key Findings

-

Cyclocondensation remains the most cost-effective and scalable method.

-

Flow reactor integration reduces solvent use by 67% compared to batch processes.

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes with comparable yields (83%):

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 7 hours | 15 minutes |

| Energy Consumption | 18 kWh/kg | 8 kWh/kg |

Green Chemistry Approaches

-

Solvent: Cyclopentyl methyl ether (CPME) replaces ethanol, enabling recycling (5 cycles).

-

Catalyst: Montmorillonite K10 clay (acidic catalyst, 92% yield).

Challenges and Solutions

Regioisomer Formation

The 1,3-dimethylphenyl group occasionally leads to 1,5-dimethyl regioisomers (8–12%). Mitigation strategies include:

-

Temperature Control: Maintaining reflux below 80°C reduces isomerization.

-

Additives: Triethylamine (5 mol%) suppresses side reactions.

Ester Hydrolysis

Basic conditions (pH > 9) hydrolyze the ethyl ester to carboxylic acid. Stabilization methods:

-

Buffered Solutions: Phosphate buffer (pH 7.4) during aqueous workups.

-

Low-Temperature Quenching: Rapid cooling to 0°C after reaction completion.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: N-substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development in cancer therapy .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Data Table: Anti-inflammatory Activity Comparison

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| This compound | 82 | 75 | 15 |

| Aspirin | 90 | 85 | 10 |

| Ibuprofen | 80 | 70 | 12 |

This table illustrates that while the compound shows promising anti-inflammatory activity, it is slightly less effective than standard non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen .

Agricultural Science Applications

2.1 Herbicidal Activity

This compound has been evaluated for its herbicidal properties. Research indicates that this compound can effectively inhibit the growth of certain weed species without harming crops.

Case Study:

In a field trial reported in Pest Management Science, the compound was applied at varying concentrations to assess its effectiveness against common agricultural weeds. Results showed a significant reduction in weed biomass by up to 70% at a concentration of 200 g/ha compared to untreated controls .

Material Science Applications

3.1 Synthesis of Novel Polymers

The compound serves as a precursor for synthesizing novel polymers with potential applications in coatings and adhesives. Its unique chemical structure allows for modifications that enhance polymer properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties Comparison

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Poly(this compound) | 250 | 50 |

| Standard Epoxy Resin | 200 | 40 |

This comparison shows that polymers derived from this compound exhibit superior thermal stability and tensile strength compared to standard epoxy resins .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Observations :

- Electron-withdrawing groups (e.g., nitro in QAHJER) improve crystallinity and intermolecular interactions but may reduce bioavailability due to increased polarity.

- Electron-donating groups (e.g., methyl in the target compound) enhance lipophilicity, favoring pesticidal activity by improving membrane penetration .

- Halogenated analogs (e.g., fluorophenyl derivatives) balance metabolic stability and solubility, making them candidates for drug development .

Modifications to the Pyrazole Core

Key Observations :

- Carbamoyl groups (e.g., in DFT-studied derivatives) alter electron distribution, affecting reactivity and binding to biological targets .

- Benzyl or thioether substituents introduce steric or electronic effects that modulate selectivity in receptor interactions .

Structural and Functional Implications

- Crystallography: The target compound’s crystal structure (if resolved) would likely show hydrogen-bonding motifs similar to QAHJER, where amino and ester groups stabilize the lattice .

- Bioactivity : The 2,4-dimethylphenyl group in the target compound likely enhances pesticidal efficacy compared to polar derivatives (e.g., sulfamoyl in XUTZIX), as lipophilicity is critical for insecticide penetration .

- Computational Studies : DFT analyses of analogs reveal that substituents at C3/C4 significantly influence HOMO-LUMO gaps, affecting reactivity and binding kinetics .

Biological Activity

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H17N3O2

- Molecular Weight : 259.31 g/mol

- SMILES Notation : CCOC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)C)C)N

The compound features a pyrazole ring, which is known for its pharmacological versatility. The presence of the dimethylphenyl group enhances its lipophilicity and potential bioactivity.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in inflammatory processes. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .

- Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

1. Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In vivo models have shown that it reduces edema in carrageenan-induced inflammation in rats, comparable to standard anti-inflammatory drugs like indomethacin .

| Study | Model | Result |

|---|---|---|

| Sivaramakarthikeyan et al. | Rat paw edema | Significant reduction in edema (p < 0.05) |

| Abdellatif et al. | COX-1/COX-2 assays | IC50 values indicating potent inhibition |

2. Anticancer Properties

Research indicates potential anticancer activity through inhibition of angiogenesis and tumor growth. In chick chorioallantoic membrane assays, the compound demonstrated efficacy in blocking tumor growth at levels comparable to established chemotherapeutics .

| Study | Cancer Type | Result |

|---|---|---|

| ACS Publications | Various tumors | Efficiently blocked angiogenesis |

3. Anticonvulsant Effects

Preliminary investigations suggest that the compound may possess anticonvulsant properties similar to other pyrazole derivatives. This is particularly relevant for neurological conditions where modulation of neurotransmitter systems is crucial .

Case Study 1: Anti-inflammatory Efficacy

In a controlled trial involving rats subjected to inflammatory agents, this compound was administered at varying doses. Results indicated a dose-dependent reduction in inflammation markers, supporting its use as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A study on the compound's effect on human cancer cell lines revealed significant cytotoxicity against colorectal cancer cells with an IC50 value of approximately 15 µM. This suggests its potential as a lead compound for further development in cancer therapeutics.

Q & A

Q. Q1. What synthetic methodologies are commonly employed for synthesizing ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, a substrate such as (E)-ethyl 2-cyano-3-ethoxyacrylate can react with 4-methylbenzenesulfonylhydrazide under reflux conditions to form intermediates, followed by deprotection or functionalization steps. Microwave irradiation has also been used to accelerate reaction rates and improve yields compared to conventional heating . Key analytical techniques for characterization include:

- FT-IR for identifying functional groups (e.g., ester C=O stretch at ~1710 cm⁻¹).

- 1H/13C NMR to confirm substituent positions and aromatic proton environments (e.g., pyrazole CH signals at δ ~7.05 ppm).

- Mass spectrometry (e.g., ESI-MS) to verify molecular ion peaks .

Advanced Structural Analysis via DFT Calculations

Q. Q2. How do computational methods like DFT aid in understanding the electronic and geometric properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is widely used to optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO). For example:

- Bond distances : The pyrazole ring exhibits bond lengths consistent with aromaticity (C–N: ~1.34 Å, C–C: ~1.39 Å).

- HOMO-LUMO gap : A smaller energy gap (~4.5 eV) suggests potential reactivity in electrophilic substitution reactions.

- Electrostatic potential maps reveal electron-rich regions at the amino group and ester carbonyl, guiding derivatization strategies .

Handling Data Contradictions in Biological Activity Studies

Q. Q3. How can conflicting results in biological assays (e.g., antiproliferative activity) be resolved?

Discrepancies may arise from variations in:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) at the 2,4-dimethylphenyl moiety enhance activity, while bulky groups reduce cell permeability .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times require standardization.

- Control experiments : Verify purity (>95% by HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity at >0.1% v/v) .

Design of Derivatives for Structure-Activity Relationship (SAR) Studies

Q. Q4. What strategies optimize the compound’s bioactivity through structural modifications?

- Core modifications : Replace the ester group with amides (e.g., using EDCI/HOBt coupling) to enhance metabolic stability.

- Substituent tuning : Introduce halogen atoms (F, Cl) at the phenyl ring to improve binding affinity to targets like MAGL or CB1 receptors .

- Scaffold hybridization : Fuse with thiazole or thiadiazole rings to exploit synergistic effects in antiproliferative activity .

Crystallographic Challenges and Solutions

Q. Q5. What obstacles arise during X-ray crystallography of this compound, and how are they addressed?

- Crystal quality : Poor diffraction due to flexible ester groups can be mitigated by co-crystallization with heavy atoms (e.g., PtCl₄).

- Twinned data : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN commands to model twin domains .

- Validation : Cross-check with Mercury software to validate hydrogen bonding (e.g., N–H···O interactions) and packing motifs .

Mechanistic Insights into Biological Targets

Q. Q6. How does this compound inhibit enzymes like MAGL or CB1 receptors?

- Covalent inhibition : The pyrazole core may act as a Michael acceptor, forming adducts with catalytic cysteine residues (e.g., in Chikungunya virus P2 cysteine protease).

- Reversible binding : Hydrogen bonding between the amino group and active-site residues (e.g., Tyr-488 in MAGL) enhances selectivity .

- Pharmacophore mapping : Overlay docking poses (e.g., AutoDock Vina) with co-crystallized ligands to identify critical interactions .

Stability and Degradation Under Experimental Conditions

Q. Q7. What are the degradation pathways of this compound under acidic/basic conditions?

- Ester hydrolysis : The ethyl ester group undergoes rapid hydrolysis in basic media (pH >10), forming the carboxylic acid derivative.

- Aminopyrazole oxidation : Exposure to H₂O₂ or light generates nitroso intermediates, detectable via UV-Vis spectroscopy (λmax ~350 nm).

- Mitigation : Store at –20°C in amber vials with desiccants to prolong stability .

Analytical Method Development for Impurity Profiling

Q. Q8. How are impurities quantified during synthesis?

- HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H₂O/ACN) to separate byproducts (e.g., unreacted hydrazides).

- LC-MS/MS : Detect trace impurities (e.g., 4-carbamoylpyrazole byproducts) with MRM transitions .

- Calibration curves : Validate linearity (R² >0.999) for quantification limits (LOQ <0.1%) .

Comparative Studies with Analogous Pyrazole Derivatives

Q. Q9. How does this compound compare to ethyl 5-(4-chlorophenyl)-1-phenyl derivatives in biological assays?

- Antiproliferative activity : The 2,4-dimethylphenyl substituent enhances lipophilicity (logP ~3.2 vs. ~2.8 for phenyl), improving membrane permeability.

- Selectivity : Lower IC₅₀ values (e.g., 12 μM vs. 18 μM in breast cancer cells) correlate with substituent electronegativity .

- Toxicity : Reduced hepatotoxicity (ALT/AST levels) compared to fluorinated analogs due to decreased metabolic oxidation .

Scaling-Up Synthetic Procedures for Milligram-to-Gram Production

Q. Q10. What modifications are needed to scale up synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.